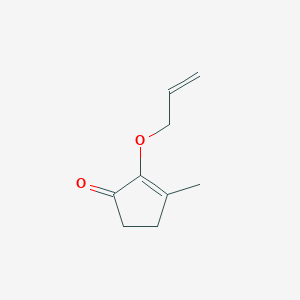
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a methyl group and an allyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-cyclopenten-1-one with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the allyloxy group on the cyclopentenone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-: Similar structure but with a pentenyl group instead of an allyloxy group.
2-Cyclopenten-1-one, 3-methyl-: Lacks the allyloxy group, making it less reactive in certain chemical reactions.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other cyclopentenone derivatives and expands its utility in various applications .
Eigenschaften
CAS-Nummer |
77426-27-8 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-methyl-2-prop-2-enoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-3-6-11-9-7(2)4-5-8(9)10/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
CHXGRZNJICJJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
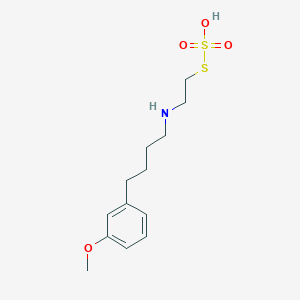
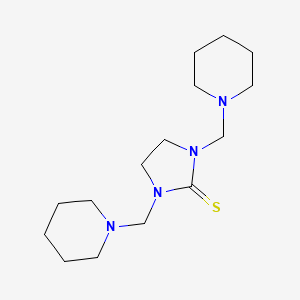

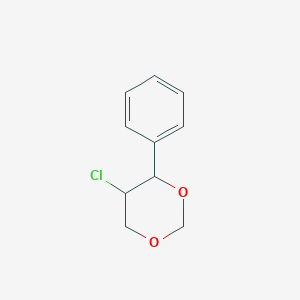

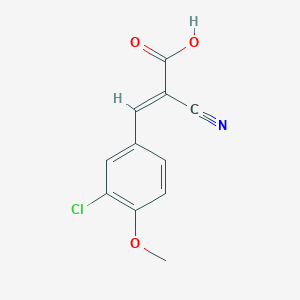

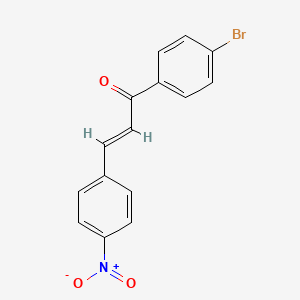

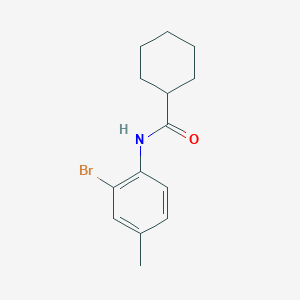
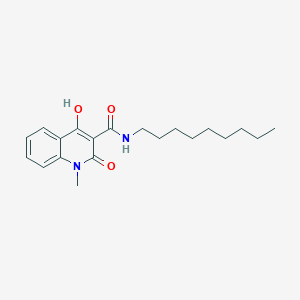

![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
